Benzene, (1-methoxypropyl)-

Description

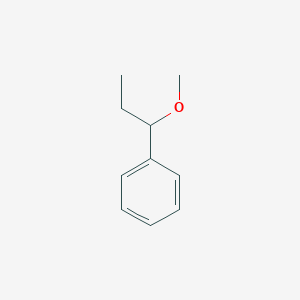

Benzene, (1-methoxypropyl)- (CAS: 59588-12-4) is an aromatic compound with the molecular formula C₁₀H₁₄O, consisting of a benzene ring substituted with a methoxypropyl group (-O-CH₂-CH(CH₃)-) . This structural feature imparts unique physicochemical properties, distinguishing it from simpler alkylbenzenes and other substituted derivatives. The methoxy group (-OCH₃) is electron-donating, altering the electronic density of the aromatic ring, while the propyl chain introduces steric effects and lipophilicity. This compound is relevant in organic synthesis and materials science, though its specific applications are less documented compared to common benzene derivatives like toluene or ethylbenzene .

Properties

CAS No. |

59588-12-4 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-methoxypropylbenzene |

InChI |

InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |

InChI Key |

ANKVSZOYVTWLQO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method for synthesizing benzene derivatives involves electrophilic aromatic substitution. In this process, a benzene ring reacts with an electrophile, resulting in the substitution of a hydrogen atom on the benzene ring with the electrophile.

Reduction of Phenols: Another method involves the reduction of phenols.

Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, Friedel-Crafts alkylation, and other advanced techniques to introduce various functional groups to the benzene ring.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene derivatives can undergo oxidation reactions, where the methoxypropyl group can be oxidized to form various products, such as carboxylic acids.

Reduction: Reduction reactions can convert benzene derivatives into more saturated compounds, often using hydrogen gas and metal catalysts.

Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Major Products:

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .

Biology: In biological research, benzene derivatives are used to study enzyme interactions and metabolic pathways. They can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine: Some benzene derivatives have medicinal properties and are used in the development of drugs. For example, they can be used as analgesics, anti-inflammatory agents, and anticancer drugs.

Industry: In the industrial sector, benzene derivatives are used in the production of dyes, resins, and plastics. They are also employed as solvents and additives in various chemical processes .

Mechanism of Action

The mechanism of action of benzene derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .

Comparison with Similar Compounds

Structural Comparison

The table below compares Benzene, (1-methoxypropyl)- with structurally related benzene derivatives:

| Compound | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| Benzene, (1-methoxypropyl)- | C₁₀H₁₄O | Methoxypropyl (-O-CH₂-CH(CH₃)-) | Combines methoxy's electron donation with branched alkyl chain steric effects. |

| Benzene, (1-methylpropyl)- | C₁₀H₁₄ | Isobutyl (-CH₂-CH(CH₃)-CH₂-) | Pure alkyl substitution; higher hydrophobicity. |

| Benzene, (2-methylpropyl)- | C₁₀H₁₄ | Neopentyl (-CH₂-C(CH₃)₂-) | Branched alkyl chain; increased steric hindrance. |

| 1-Methoxy-4-cyclopropylmethylbenzene | C₁₁H₁₄O | Methoxy and cyclopropylmethyl | Cyclopropane ring adds strain; methoxy enhances polarity. |

| Benzene, 1-ethyl-4-methoxy-2-methyl | C₁₀H₁₄O | Methoxy, ethyl, and methyl | Multiple substituents modulate electronic and steric effects. |

Key Observations :

- Electronic Effects : The methoxy group in Benzene, (1-methoxypropyl)- increases ring electron density, enhancing reactivity in electrophilic substitutions compared to purely alkyl-substituted analogs .

Physical Properties

Key Observations :

- Boiling Points : Alkylbenzenes (e.g., Benzene, (1-methylpropyl)- ) exhibit higher boiling points due to stronger van der Waals forces, while methoxy-substituted derivatives may have slightly lower boiling points due to dipole interactions .

- Solubility : Methoxy groups improve solubility in polar solvents compared to alkylbenzenes .

Reactivity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.